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For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD5153 is a potent, orally bioavailable, bivalent inhibitor of the bromodomain and extra-

terminal domain (BET) family of proteins, with a primary focus on Bromodomain-containing

protein 4 (BRD4).[1][2] Its unique bivalent binding mechanism, which allows for simultaneous

interaction with the two bromodomains of BRD4, results in enhanced potency and antitumor

activity compared to traditional monovalent BET inhibitors.[3][4] This technical guide provides a

comprehensive overview of the intellectual property, mechanism of action, experimental data,

and key signaling pathways associated with AZD5153.

Intellectual Property
The core composition of matter for AZD5153 is described in the international patent application

WO2016097935, which originated from the PCT application PCT/IB2015/002490. This patent

family covers the chemical structure, synthesis, and use of a series of compounds, including

AZD5153, as BET protein inhibitors for the treatment of cancer. Further patent applications may

cover specific formulations, combination therapies, and methods of use. For instance, a patent

has been issued for the dose schedule of an AZD5153 and olaparib combination.
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AZD5153 functions by selectively binding to the acetylated lysine recognition motifs within the

two bromodomains of the BRD4 protein. This competitive binding prevents BRD4 from

interacting with acetylated histones on chromatin, thereby disrupting the formation of

transcriptional regulatory complexes.[2] The inhibition of BRD4 leads to the dysregulation of

target gene expression, particularly those involved in cell proliferation and survival. Notably,

AZD5153 treatment has been shown to downregulate the expression of the MYC oncogene, a

key driver in many human cancers.[3][5][6] Additionally, AZD5153 has been observed to impact

the E2F and mTOR signaling pathways.[4][6][7]

Preclinical and Clinical Data
Preclinical Efficacy
In vitro studies have demonstrated the potent anti-proliferative activity of AZD5153 across a

range of hematologic and solid tumor cell lines.[3][5][8][9] In vivo, AZD5153 has shown

significant antitumor activity in various xenograft models, leading to tumor growth inhibition and

regression.[4][5]

Cell Line Cancer Type IC50 / GI50 Reference

HCT116 Colorectal Cancer Not specified [3]

LoVo Colorectal Cancer Not specified [3]

PC-3 Prostate Cancer
Potent inhibition at

100 nM
[8]

LNCaP Prostate Cancer
Potent inhibition at

100 nM
[8]

Multiple Hematologic

Cell Lines
AML, MM, DLBCL GI50 <150 nM [5]

Huh7
Hepatocellular

Carcinoma

Lowest IC50 among

tested HCC lines
[9]

PLC/PRF/5
Hepatocellular

Carcinoma

Highest IC50 among

tested HCC lines
[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27573426/
https://www.ijbs.com/v15p1942.htm
https://www.researchgate.net/publication/307437526_AZD5153_A_Novel_Bivalent_BET_Bromodomain_Inhibitor_Highly_Active_against_Hematologic_Malignancies
https://www.bioworld.com/articles/652486-azd-5153-a-novel-bivalent-brd4-inhibitor-with-preclinical-activity-in-hematological-cancers?v=preview
https://ohsu.elsevierpure.com/en/publications/azd5153-a-novel-bivalent-bet-bromodomain-inhibitor-highly-active-/
https://www.bioworld.com/articles/652486-azd-5153-a-novel-bivalent-brd4-inhibitor-with-preclinical-activity-in-hematological-cancers?v=preview
https://scispace.com/papers/data-from-azd5153-a-novel-bivalent-bet-bromodomain-inhibitor-1gbfk95w
https://www.ijbs.com/v15p1942.htm
https://www.researchgate.net/publication/307437526_AZD5153_A_Novel_Bivalent_BET_Bromodomain_Inhibitor_Highly_Active_against_Hematologic_Malignancies
https://karger.com/cpb/article/50/2/798/77285/AZD5153-Inhibits-Prostate-Cancer-Cell-Growth-in
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987780/
https://ohsu.elsevierpure.com/en/publications/azd5153-a-novel-bivalent-bet-bromodomain-inhibitor-highly-active-/
https://www.researchgate.net/publication/307437526_AZD5153_A_Novel_Bivalent_BET_Bromodomain_Inhibitor_Highly_Active_against_Hematologic_Malignancies
https://www.ijbs.com/v15p1942.htm
https://www.ijbs.com/v15p1942.htm
https://karger.com/cpb/article/50/2/798/77285/AZD5153-Inhibits-Prostate-Cancer-Cell-Growth-in
https://karger.com/cpb/article/50/2/798/77285/AZD5153-Inhibits-Prostate-Cancer-Cell-Growth-in
https://www.researchgate.net/publication/307437526_AZD5153_A_Novel_Bivalent_BET_Bromodomain_Inhibitor_Highly_Active_against_Hematologic_Malignancies
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987780/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Trial Data (NCT03205176)
A first-in-human, Phase I clinical trial (NCT03205176) evaluated the safety, tolerability,

pharmacokinetics, and preliminary antitumor activity of AZD5153 as a monotherapy and in

combination with olaparib in patients with relapsed or refractory solid tumors, including

lymphomas.[10][11][12][13]

Parameter Monotherapy
Combination with
Olaparib

Reference

Maximum Tolerated

Dose (MTD)
Not explicitly stated Not explicitly stated [10][11][12]

Recommended Phase

II Dose (RP2D)

30 mg QD or 15 mg

BID

10 mg QD

(intermittent) with

olaparib 300 mg BID

[11]

Common Treatment-

Emergent Adverse

Events (TEAEs)

Fatigue (38.2%),

Thrombocytopenia

(32.4%), Diarrhea

(32.4%)

Nausea (66.7%),

Fatigue (53.3%)
[11][12]

Common Grade ≥3

TEAEs

Thrombocytopenia

(14.7%), Anemia

(8.8%)

Thrombocytopenia

(26.7%)
[11][12]

Pharmacokinetics

Dose-proportional

increase in Cmax and

AUC. t1/2 of ~6 hours.

- [10]

Clinical Response -

One partial response

in a patient with

metastatic pancreatic

cancer.

[11][12]

Signaling Pathways and Experimental Workflows
AZD5153 Mechanism of Action and Downstream Effects
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Caption: AZD5153 inhibits BRD4, leading to the downregulation of key oncogenic pathways

like MYC, E2F, and mTOR, ultimately suppressing cell proliferation and inducing apoptosis.

General Experimental Workflow for In Vitro Analysis of
AZD5153
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Caption: A typical in vitro workflow to assess the efficacy of AZD5153 on cancer cell lines,

involving treatment followed by assays for proliferation, apoptosis, and protein expression.

Experimental Protocols
Cell Viability Assay (MTT)

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Treatment: Treat the cells with a serial dilution of AZD5153 (e.g., 0.001 to 10 µM) or vehicle

control (DMSO) for 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the

percentage of cell viability against the log concentration of AZD5153.

Western Blot Analysis
Cell Lysis: Treat cells with AZD5153 for the desired time, then lyse the cells in RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., MYC, PARP, GAPDH) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Animal Studies (Xenograft Model)
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells)

into the flank of immunodeficient mice.

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize the mice into treatment and control groups.

Administer AZD5153 (e.g., 5 mg/kg, oral gavage, daily) or vehicle control.
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Tumor Measurement: Measure the tumor volume (Volume = (length x width²)/2) and body

weight of the mice regularly (e.g., every 2-3 days).

Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of

the study period.

Data Analysis: Plot the tumor growth curves and perform statistical analysis to determine the

antitumor efficacy of AZD5153.

Conclusion
AZD5153 is a promising bivalent BRD4 inhibitor with a well-defined mechanism of action and

demonstrated preclinical and early clinical activity. Its ability to potently suppress key oncogenic

signaling pathways provides a strong rationale for its continued development as a cancer

therapeutic, both as a monotherapy and in combination with other agents. This technical guide

serves as a foundational resource for researchers and drug development professionals

interested in the further investigation and clinical application of AZD5153.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://scispace.com/papers/data-from-azd5153-a-novel-bivalent-bet-bromodomain-inhibitor-1gbfk95w
https://scispace.com/papers/data-from-azd5153-a-novel-bivalent-bet-bromodomain-inhibitor-1gbfk95w
https://karger.com/cpb/article/50/2/798/77285/AZD5153-Inhibits-Prostate-Cancer-Cell-Growth-in
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987780/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.3085
https://www.researchgate.net/publication/372585213_First-in-human_Study_of_AZD5153_A_Small-molecule_Inhibitor_of_Bromodomain_Protein_4_in_Patients_with_RelapsedRefractory_Malignant_Solid_Tumors_and_Lymphoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC10544002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10544002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10544002/
https://www.clinicaltrials.gov/study/NCT03205176?term=AZD%205153&rank=1
https://www.benchchem.com/product/b611804#awck-5153-patent-and-intellectual-property-information
https://www.benchchem.com/product/b611804#awck-5153-patent-and-intellectual-property-information
https://www.benchchem.com/product/b611804#awck-5153-patent-and-intellectual-property-information
https://www.benchchem.com/product/b611804#awck-5153-patent-and-intellectual-property-information
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611804?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

